2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Description
2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a spirocyclic compound featuring a unique 11-membered ring system comprising oxygen and nitrogen heteroatoms. Its structure combines an amino-propanone moiety with a 1-oxa-9-azaspiro[5.5]undecane core, making it a versatile intermediate in medicinal chemistry and organic synthesis. This article provides a detailed comparison with structurally related compounds, focusing on molecular features, physicochemical properties, synthesis challenges, and safety profiles.
Properties
IUPAC Name |
2-amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(13)11(15)14-7-5-12(6-8-14)4-2-3-9-16-12/h10H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFYFZWTZYZXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CCCCO2)CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, with the CAS number 2089678-56-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
The molecular formula of this compound is , with a molecular weight of 226.32 g/mol. The structure includes a spirocyclic framework which is characteristic of compounds with diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2089678-56-6 |
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| SMILES | CC(N)C(=O)N1CCC2(CCCCO2)CC1 |
Antituberculosis Activity
Recent studies have demonstrated that derivatives of the spirocyclic structure, including those containing the 1-oxa-9-azaspiro[5.5]undecan scaffold, exhibit significant antituberculosis activity. One study focused on synthesizing inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, showing that these compounds were effective against both antibiotic-sensitive and multi-resistant strains. The optimized compounds displayed higher efficacy than traditional antibiotic treatments, indicating their potential as novel therapeutic agents against tuberculosis .
Soluble Epoxide Hydrolase Inhibition
Another area of interest is the inhibition of soluble epoxide hydrolase (sEH). Compounds based on the spirocyclic structure have been identified as potent sEH inhibitors, which are relevant for treating chronic kidney diseases. In preclinical trials, one such compound demonstrated significant bioavailability and reduced serum creatinine levels in rat models, suggesting its therapeutic potential for managing kidney-related disorders .
Case Study 1: Antituberculosis Compound Efficacy
In a study published in August 2024, researchers synthesized several derivatives of 1-oxa-9-azaspiro[5.5]undecan and evaluated their activity against M. tuberculosis. The findings indicated that specific modifications to the peripheral fragments of these compounds enhanced their inhibitory activity against resistant strains, making them promising candidates for further development .
Case Study 2: Kidney Disease Treatment
A study on trisubstituted ureas based on the spirocyclic structure revealed their effectiveness as sEH inhibitors. Administered orally at a dosage of 30 mg/kg in a rat model, these compounds significantly lowered serum creatinine levels compared to controls, highlighting their potential for treating chronic kidney diseases .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Its ability to interact with various biological targets makes it a candidate for drug development.
Case Study: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of spiro compounds were synthesized and evaluated for their antidepressant activity. The findings suggested that modifications in the structure could enhance efficacy against depression-related disorders .
Neuropharmacology
The unique spirocyclic structure allows for interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study: Neuroprotective Effects
Research conducted on similar spiro compounds indicated neuroprotective effects in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress and improve neuronal survival rates .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other derivatives that may exhibit enhanced biological activity or specificity towards certain targets.
Example: Synthesis Pathways
Various synthetic routes have been developed to modify the core structure, leading to compounds with improved pharmacological profiles. For instance, researchers have successfully synthesized 4-Aryl derivatives that demonstrate dual ligand properties for μ-opioid and δ-opioid receptors .
Potential in Anticancer Research
Emerging studies suggest that spiro compounds can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assays
In vitro assays conducted on cancer cell lines revealed that certain derivatives of spiro compounds showed significant cytotoxicity, warranting further exploration into their mechanisms of action .
Comparison with Similar Compounds
2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
- Key Differences : Incorporates a hydroxyl group at the 4-position of the spirocyclic ring.
- Safety protocols (e.g., P210 for heat sensitivity) suggest heightened reactivity or instability under thermal stress .
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one
- Key Differences: Chlorine atom at the 2-position and a butanone chain instead of propanone.
- The elongated chain may alter conformational flexibility .
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
- Key Differences : Features a cyclopropylamine group and a phenyl substituent at the 3-position.
- Impact : The rigid cyclopropyl group and aromatic phenyl ring introduce steric and electronic effects, complicating synthesis (30% yield with diastereomer formation) .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (Target) | C₁₁H₁₈N₂O₂ | 210.27 | Amino-propanone, no substituents on spiro ring |
| 2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | C₁₁H₁₈N₂O₃ | 226.27 | 4-OH enhances polarity |
| 9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine | C₁₆H₂₄N₂O | 260.38 | Phenylmethyl increases logP |
| 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one | C₁₂H₁₉ClNO₂ | 260.74 | Chlorine enhances reactivity |
| N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine | C₁₈H₂₅N₂O | 297.41 | Cyclopropyl and phenyl introduce steric bulk |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Procedures
Synthesis of the Oxaspiropiperidine Core Intermediate (I)
The starting intermediate, tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (I), is synthesized following literature procedures involving the formation of the spirocyclic ring system with a Boc-protected nitrogen atom. This intermediate serves as the scaffold for further functionalization.
O-Alkylation to Form Intermediates IIa and IIb
The hydroxyl group of intermediate I undergoes O-alkylation with 2-chloropyridines using potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) under inert atmosphere. The reaction is conducted at 50 °C for 2 hours, followed by addition of the aryl halide and stirring at 85 °C for 4 hours. This yields tert-butyl 4-((4-methylpyridin-2-yl)oxy)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (IIa) and analogous compounds (IIb) with moderate yields (~46% for IIa).
Table 1: Reaction Conditions for O-Alkylation
| Reagent/Condition | Quantity/Parameters | Purpose |
|---|---|---|
| Intermediate I | 1 equivalent | Starting material |
| KOtBu | 2 equivalents | Base for deprotonation |
| DMF | Solvent | Reaction medium |
| 2-Chloropyridine derivatives | 1.5 equivalents | Alkylation agents |
| Temperature | 50 °C (initial), 85 °C (alkylation) | Reaction activation |
| Time | 2 h + 4 h | Reaction duration |
Boc Deprotection
The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4 M HCl in dioxane at 0–25 °C for 1–4 hours. The reaction progress is monitored by TLC and LCMS. The deprotected amine is either used directly or purified by preparative HPLC.
Amide Coupling
The free amine intermediate undergoes amide coupling with carboxylic acids such as 1-phenyl-1-cyclopentanecarboxylic acid using HATU as the coupling reagent and DIPEA as the base in DMF. The reaction is conducted at 0 °C for 10 minutes for activation, followed by stirring at room temperature for 16 hours. Workup involves extraction with ethyl acetate, washing, drying, and purification by combiflash or preparative HPLC.
Table 2: Amide Coupling Conditions
| Reagent/Condition | Quantity/Parameters | Purpose |
|---|---|---|
| Carboxylic acid | 1.1 equivalents | Acyl donor |
| HATU | 1.5 equivalents | Coupling reagent |
| DIPEA | 4 equivalents | Base |
| DMF | Solvent | Reaction medium |
| Temperature | 0 °C (activation), rt (coupling) | Reaction activation and coupling |
| Time | 10 min + 16 h | Reaction duration |
Oxidation to Ketone Intermediate (III)
The Boc-protected intermediate I is oxidized to the corresponding ketone (III) using pyridinium dichromate (PDC) in DCM. This step introduces the carbonyl group necessary for subsequent reductive amination.
Reductive Amination to Form the Final Compound
The ketone intermediate III undergoes reductive amination with 2-aminopyridine or aniline derivatives in the presence of titanium isopropoxide and sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3). Microwave irradiation can be applied to improve reaction rates and yields. This step installs the amino group at the propanone position, completing the synthesis of the target compound.
Summary Table of Key Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of Intermediate I | Literature procedure | Boc protection, spirocyclization | - | Starting material |
| O-Alkylation (IIa, IIb) | Nucleophilic substitution | KOtBu, DMF, 2-chloropyridines, 50–85 °C | ~46 | Moderate yield |
| Boc Deprotection | Acidolysis | TFA/DCM or HCl/dioxane, 0–25 °C | Quant. | Clean deprotection |
| Amide Coupling | Peptide coupling | HATU, DIPEA, DMF, 0 °C to rt | High | Efficient coupling |
| Oxidation to Ketone (III) | Oxidation | PDC, DCM | - | Prepares for reductive amination |
| Reductive Amination | Reductive amination | Ti(OiPr)4, NaBH4 or NaBH(OAc)3, microwave | Moderate | Final step to install amino group |
Research Findings and Notes
- The use of tert-butyl protection and its subsequent removal is critical for controlling amine reactivity during synthesis.
- The O-alkylation step is sensitive to reaction conditions; temperature and base equivalents influence yield.
- The amide coupling using HATU and DIPEA is a well-established method providing high efficiency and purity.
- Reductive amination under microwave conditions enhances reaction rates and yields compared to conventional heating.
- Purification steps such as combiflash chromatography and preparative HPLC are essential to isolate pure compounds at each stage.
- The synthetic route is versatile and allows for introduction of various substituents on the pyridine ring, enabling analog synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging spirocyclic precursors such as 1-oxa-9-azaspiro[5.5]undecane derivatives. For example, benzaldehyde and cyclopropylamine have been reacted under inert conditions (e.g., N₂ atmosphere) with subsequent purification via chromatography (e.g., 1:9 MeOH:MeCN) to isolate diastereomers, achieving ~30% yield . Optimization may involve adjusting solvent polarity, temperature (e.g., 0°C to room temperature), and stoichiometric ratios of reactants to improve efficiency.
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm proton environments and carbon frameworks, focusing on characteristic shifts for the spirocyclic amine (δ 2.5–3.5 ppm) and ketone carbonyl (δ ~210 ppm). X-ray crystallography using SHELXL (via SHELX suite) is critical for resolving stereochemical ambiguities, particularly for diastereomers, by analyzing unit cell parameters and hydrogen bonding networks .
Q. What analytical techniques are essential for purity assessment?
- Methodological Answer : Use HPLC-MS with a C18 column (gradient elution: 5–95% MeCN in H₂O + 0.1% formic acid) to detect impurities. Preparative HPLC can resolve diastereomers, as demonstrated in spirocyclic amine syntheses . Elemental analysis (EA) should match theoretical values (±0.4% for C, H, N).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological profiles?
- Methodological Answer : Systematic substitution at the spirocyclic core (e.g., 9-position) and ketone moiety can modulate bioactivity. For instance, 9-(2-indol-3-ylethyl) derivatives exhibit potent α₁-adrenoceptor blockade (IC₅₀ < 50 nM) in antihypertensive assays, while bulkier substituents (e.g., aryl groups) reduce activity. Use in vitro receptor binding assays (e.g., radioligand displacement) and in vivo SHR (spontaneously hypertensive rat) models to validate SAR trends .
Q. What strategies address low yields in spirocyclic compound synthesis?
- Methodological Answer : Low yields (~30%) often arise from steric hindrance in spiro ring formation. Mitigate this via:
- Microwave-assisted synthesis : Accelerate ring closure (e.g., 150°C, 20 min).
- Catalytic methods : Employ Pd-catalyzed Buchwald–Hartwig couplings for nitrogen functionalization (e.g., tert-butyl carbamate derivatives) .
- Dynamic resolution : Chiral auxiliaries or enzymes (e.g., lipases) can enrich desired enantiomers .
Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Reconcile discrepancies by:
- Docking refinement : Adjust force fields (e.g., AMBER vs. CHARMM) to better model spirocyclic flexibility.
- Metadynamics simulations : Explore conformational states inaccessible to static docking.
- Pharmacological reassessment : Validate false negatives/positives using orthogonal assays (e.g., functional cAMP vs. calcium flux) .
Q. What in vivo models are appropriate for evaluating the compound’s therapeutic potential?
- Methodological Answer : The SHR model is gold-standard for antihypertensive studies. Administer compounds orally (1–10 mg/kg) and monitor systolic blood pressure via tail-cuff plethysmography. For CNS targets, use Morris water maze or forced swim tests, ensuring PK/PD profiling (plasma t₁/₂, brain penetration) .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
